molecular formula C5H6F3N3 B1446588 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine CAS No. 1368300-02-0

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine

Cat. No.: B1446588
CAS No.: 1368300-02-0
M. Wt: 165.12 g/mol
InChI Key: DVBXAXCMBVCZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-2-(difluoromethyl)-1H-imidazol-5-amine
  • 1-Methyl-2-(chloromethyl)-1H-imidazol-5-amine
  • 1-Methyl-2-(bromomethyl)-1H-imidazol-5-amine

Comparison: 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity compared to its difluoromethyl, chloromethyl, and bromomethyl analogs. These properties make it particularly valuable in applications requiring high metabolic stability and specific biological interactions .

Properties

IUPAC Name

3-methyl-2-(trifluoromethyl)imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-3(9)2-10-4(11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBXAXCMBVCZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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